2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol
Description
2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 5 and a 6-fluoropyridin-3-yl moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridine-pyrimidine hybrids .
Properties
Molecular Formula |
C9H6FN3O |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-(6-fluoropyridin-3-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C9H6FN3O/c10-8-2-1-6(3-11-8)9-12-4-7(14)5-13-9/h1-5,14H |
InChI Key |
WUQRMPZSLSEUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=N2)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol typically involves the selective fluorination of pyridine and pyrimidine derivatives. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve regioselective fluorination . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain fluorinated intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient fluorinating agents and catalysts is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Selectfluor: Used for selective fluorination.
Silver Carbonate (Ag2CO3): Acts as a catalyst in fluorination reactions.
Vinylstannane and Monothioacetic Acids: Used in the synthesis of fluorinated intermediates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Fluorine Positional Effects :
- In this compound, fluorine at pyridine C6 may influence electronic distribution and steric interactions compared to analogs like 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol (fluorine at pyridine C5) .
- The absence of fluorine in compound d11 () is compensated by a dioxolopyridine group, which enhances metabolic stability through ring rigidity .
Core Heterocycle Variations :
- Replacement of pyrimidine with imidazothiazole (as in 5e, ) or pyrazolopyrimidine () shifts biological activity profiles, emphasizing the importance of the pyrimidine core in specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
